![molecular formula C21H21N3O2 B3401223 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040676-35-4](/img/structure/B3401223.png)
4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
The compound “4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylate group attached to it. The molecule also has a vinylbenzyl group and an ethylphenyl group attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The triazole ring would contribute to the rigidity of the molecule, while the vinylbenzyl and ethylphenyl groups could provide some degree of flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the vinyl group in the vinylbenzyl part could participate in addition reactions. The carboxylate group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the carboxylate group could make it polar and potentially soluble in water. The compound could also exhibit aromaticity due to the presence of the phenyl and triazole rings .Scientific Research Applications
- However, these compounds are marginally stable in water, and hydrolysis can occur. Researchers must carefully consider their stability when developing drug carriers .
- Hydrophobic polyampholytes, including this compound, have been explored for EOR. They can improve oil recovery by altering interfacial properties and enhancing oil displacement from reservoirs .
- Light-responsive polyurethanes, which can incorporate this compound, are promising for smart coatings on textiles. These coatings can change properties (e.g., color, transparency) in response to light, enabling applications in wearables and adaptive materials .
- UV-curable polyurethanes containing this compound have been investigated for flame retardant coatings. Their photoresponsive behavior allows for tailored fire protection in various materials .
- Hydrophobic polyampholytes, including this compound, play a role in cryopreserving living cells. In reproductive medicine, they help protect cells during freezing and thawing processes .
- Light-responsive polyurethanes incorporating this compound can be used in photo-thermal sensors and actuators. Their reversible shape changes upon light exposure enable applications in robotics and adaptive structures .
Drug Delivery Systems
Enhanced Oil Recovery (EOR)
Smart Coatings and Textiles
Flame Retardant Coatings
Biomedical Cryopreservation
Photo-Thermal Sensors and Actuators
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-ethenylphenyl)methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-4-16-6-8-18(9-7-16)14-26-21(25)20-15(3)24(23-22-20)19-12-10-17(5-2)11-13-19/h4,6-13H,1,5,14H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOTYQPYEBMXIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)C=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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